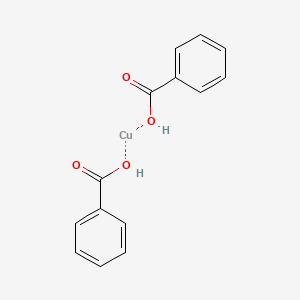

Bis(benzoyloxy)copper

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C14H12CuO4 |

|---|---|

Molecular Weight |

307.79 g/mol |

IUPAC Name |

benzoic acid;copper |

InChI |

InChI=1S/2C7H6O2.Cu/c2*8-7(9)6-4-2-1-3-5-6;/h2*1-5H,(H,8,9); |

InChI Key |

KFWRJUPPMBMMMW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O.[Cu] |

Origin of Product |

United States |

Ligand Modification:additives, Particularly Coordinating Ligands, Can Directly Bind to the Copper Centers in the Dimeric Paddle Wheel Structure of Bis Benzoyloxy Copper.scispace.comthe Apical Positions on the Copper Atoms Are Available to Coordinate with Donor Molecules.scispace.comthis Coordination Can Alter the Electronic Properties, Steric Environment, and Redox Potential of the Copper Catalyst, Thereby Tuning Its Reactivity.

Electronic Effects: Electron-donating ligands can increase the electron density on the copper center, potentially enhancing its reactivity in oxidative addition steps. Conversely, electron-withdrawing ligands can make the copper center more electrophilic. The electron-donating ability of a ligand can influence the stability of copper(I) complexes against oxidation. researchgate.net

Steric Effects: Bulky ligands can create a specific steric environment around the copper active site, which can lead to enhanced selectivity for certain substrates or products. researchgate.net They can also prevent catalyst deactivation through dimerization or aggregation.

Reactivity and Mechanistic Investigations of Bis Benzoyloxy Copper in Organic Transformations

Fundamental Reaction Pathways Involving Copper(II) Carboxylates

Copper(II) carboxylates, including bis(benzoyloxy)copper, participate in a range of fundamental reaction steps that are central to their catalytic activity. These pathways often involve changes in the oxidation state of the copper center and the coordination environment around it.

Oxidative Addition and Reductive Elimination Mechanisms

The concept of oxidative addition and reductive elimination is a cornerstone of organometallic chemistry, and while more commonly associated with metals like palladium, it is also relevant to copper-catalyzed reactions. libretexts.orglibretexts.orgyoutube.com In the context of copper(II) carboxylates, these processes would involve the formal change of the copper oxidation state between Cu(II) and Cu(IV) or, more commonly, a Cu(I)/Cu(III) cycle. researchgate.net

Oxidative Addition: This step involves the addition of a substrate to the copper center, leading to an increase in both the oxidation state and the coordination number of the copper. For instance, the reaction of an organohalide (R-X) with a Cu(I) species, potentially formed in situ from a Cu(II) precatalyst, can lead to a Cu(III) intermediate. researchgate.net While the direct oxidative addition to a stable Cu(II) center like in bis(benzoyloxy)copper is less common, its in-situ reduction to a more reactive Cu(I) species can initiate catalytic cycles where oxidative addition is a key step.

Current mechanistic proposals for copper-catalyzed cross-coupling reactions often invoke a Cu(I)/Cu(III) catalytic cycle, where oxidative addition of an electrophile to a Cu(I) complex is followed by transmetalation or reaction with a nucleophile, and the cycle is completed by reductive elimination from the resulting Cu(III) species. libretexts.org

Ligand Dissociation and Association Dynamics

The coordination environment around the copper center in bis(benzoyloxy)copper is not static. The dissociation and association of ligands are dynamic processes that play a critical role in creating vacant coordination sites necessary for substrate binding and subsequent reaction. Bis(benzoyloxy)copper often exists as a dimeric "paddle-wheel" structure, where four benzoate (B1203000) ligands bridge two copper(II) centers. researchgate.netwikipedia.org Axial positions can be occupied by solvent molecules or other donor ligands. scispace.com

The lability of these axial ligands and even the bridging carboxylate groups is crucial for catalytic activity. For a substrate to interact with the copper center, one or more of the existing ligands must first dissociate to create an open coordination site. The rate and equilibrium of these ligand exchange processes can be influenced by several factors:

Solvent: Coordinating solvents can compete with substrates for binding to the copper center, thereby influencing the reaction rate.

Additives: The presence of other ligands or additives in the reaction mixture can lead to the formation of new copper species with different reactivity profiles.

Temperature: As with most chemical processes, temperature can affect the rate of ligand exchange.

Understanding these dynamics is essential for controlling the reactivity and selectivity of reactions catalyzed by bis(benzoyloxy)copper.

Mechanistic Elucidation of Copper-Catalyzed Reactions

The detailed mechanisms of copper-catalyzed reactions are often complex and can involve a variety of intermediates, including radical species and organocopper complexes. Elucidating these pathways requires a combination of experimental and computational techniques.

Radical Intermediates and Chain Pathways

There is growing evidence to suggest that many copper-catalyzed reactions, including those potentially involving bis(benzoyloxy)copper, can proceed through radical pathways. beilstein-journals.orgacs.org Copper's ability to participate in single-electron transfer (SET) processes makes it adept at generating radical intermediates. beilstein-journals.org

For instance, the interaction of a copper catalyst with a peroxide or another oxidant can generate radical species that initiate a chain reaction. nih.govnih.gov In the context of C-H functionalization, a copper catalyst can facilitate the abstraction of a hydrogen atom to form a carbon-centered radical, which can then undergo further transformations. nih.gov Evidence for the involvement of radical intermediates often comes from:

Radical Clock Experiments: The use of substrates that can undergo characteristic rearrangements if a radical intermediate is formed. beilstein-journals.org

Trapping Experiments: The use of radical scavengers, such as TEMPO, which can intercept radical intermediates and inhibit the reaction. beilstein-journals.org

Spectroscopic Studies: Techniques like Electron Paramagnetic Resonance (EPR) spectroscopy can be used to directly observe and characterize radical species. beilstein-journals.orgnih.gov

A proposed mechanism involving radical intermediates might start with the oxidation of a Cu(I) species to Cu(II) by an oxidant, generating a radical. This radical can then react with a substrate, and the resulting radical intermediate can be oxidized by the Cu(II) species to form the product and regenerate the Cu(I) catalyst, thus completing the catalytic cycle. rsc.org

Identification and Characterization of Copper-Oxygen and Copper-Carbon Species

The direct observation and characterization of reactive intermediates in copper-catalyzed reactions are challenging but crucial for mechanistic understanding. Among the key intermediates are copper-oxygen and copper-carbon species.

Copper-Oxygen Species: Copper-oxygen species are implicated in a wide range of oxidative transformations. nih.govnih.gov These can range from copper-superoxo and copper-peroxo complexes to highly reactive copper-oxo species. nih.gov The reaction of a Cu(I) complex with molecular oxygen is a common way to generate such intermediates. nih.gov In the context of bis(benzoyloxy)copper, while it is a Cu(II) species, its involvement in redox cycles could lead to the formation of various copper-oxygen adducts, particularly if a co-reductant is present. The characterization of these transient species often relies on low-temperature spectroscopic techniques such as UV-vis, resonance Raman, and X-ray absorption spectroscopy. nih.gov

Copper-Carbon Species: The formation of a copper-carbon bond is a key step in many cross-coupling and functionalization reactions. semanticscholar.org These organocopper intermediates can be formed through various routes, including the reaction of a copper salt with an organometallic reagent (transmetalation) or the insertion of an alkene or alkyne into a copper-hydride or copper-alkyl bond. The stability and reactivity of these copper-carbon species are highly dependent on the oxidation state of the copper and the nature of the other ligands in the coordination sphere. While organocopper(I) species are relatively well-studied, higher-valent organocopper(II) and organocopper(III) intermediates are more transient and difficult to characterize. nih.gov

Stereochemical Models and Enantioselective Induction Mechanisms

In asymmetric catalysis, understanding the mechanism of enantioselective induction is of paramount importance. When bis(benzoyloxy)copper is used in conjunction with a chiral ligand, the resulting chiral copper complex can create a stereochemically defined environment that directs the approach of the substrate, leading to the preferential formation of one enantiomer of the product. researchgate.netnih.gov

The development of stereochemical models is crucial for rationalizing the observed enantioselectivity and for designing more effective chiral ligands. mit.eduthieme-connect.com These models are often based on the three-dimensional structure of the catalyst-substrate complex in the transition state of the enantio-determining step. X-ray crystallography of stable catalyst complexes can provide valuable structural information. nih.govthieme-connect.com

Several factors can contribute to enantioselective induction in copper-catalyzed reactions:

Steric Interactions: The chiral ligand can create a sterically hindered environment that favors one orientation of the substrate over another. researchgate.net

Electronic Effects: Non-covalent interactions, such as hydrogen bonding or π-π stacking, between the ligand and the substrate can help to lock the substrate into a specific conformation.

Geometric Constraints: The coordination geometry of the copper center, dictated by the chiral ligand, can influence the trajectory of the reacting species.

Computational studies, such as Density Functional Theory (DFT) calculations, are increasingly being used to model the transition states of enantioselective reactions and to provide insights into the origins of stereoselectivity. mit.edu These models can help to predict the outcome of new reactions and guide the development of next-generation chiral catalysts. acs.orgnih.gov

Kinetic Studies and Reaction Rate Determination

Understanding the kinetics of reactions involving bis(benzoyloxy)copper is fundamental to unraveling their mechanisms and optimizing conditions for organic synthesis. The determination of a reaction's rate law—an equation that links the reaction rate with the concentrations of reactants—provides quantitative insight into the role of each species in the rate-determining step of the mechanism.

A typical rate law is expressed in the form: Rate = k[Reactant A]x[Reactant B]y

Where 'k' is the rate constant, and the exponents 'x' and 'y' represent the order of the reaction with respect to each reactant. These orders are determined experimentally by systematically varying the concentration of one reactant while keeping others constant and observing the effect on the initial reaction rate.

While detailed kinetic studies for many organic transformations catalyzed by bis(benzoyloxy)copper are specific to each reaction, some general principles and findings can be highlighted. For instance, in catalytic oxidation reactions, the kinetics may follow a Michaelis-Menten-type model, which is common for reactions involving a catalyst-substrate complex. This model describes how the reaction rate varies with substrate concentration, often showing saturation kinetics at high substrate concentrations.

A documented example of kinetic analysis for this compound is the study of its isothermal decomposition. Although not an organic transformation in solution, it provides valuable data on the compound's reactivity. The decomposition of anhydrous bis(benzoyloxy)copper to copper(II) oxide was studied at various temperatures, and the kinetics were found to follow the Prout-Tompkins model, which is often applied to solid-state decomposition reactions.

The Arrhenius equation is then used to determine the activation energy (Ea) of the reaction, a critical parameter that reflects the energy barrier that must be overcome for the reaction to occur.

k = A * e(-Ea/RT)

For the thermal decomposition of bis(benzoyloxy)copper, the activation energy has been calculated to be 249 kJ/mol. This high value indicates a significant energy barrier for this specific solid-state transformation.

Interactive Data Table: Kinetic Parameters for the Isothermal Decomposition of Bis(benzoyloxy)copper

| Parameter | Model/Equation | Value |

| Kinetic Model | Prout-Tompkins | Applicable up to intermediate formation |

| Activation Energy (Ea) | Arrhenius Equation | 249 kJ/mol |

| Temperature Range | Isothermal | 220°C, 230°C, 240°C |

This table summarizes the key kinetic findings for the thermal decomposition of solid bis(benzoyloxy)copper.

Role of Additives and Co-catalysts in Reaction Mechanisms

The reactivity and selectivity of bis(benzoyloxy)copper in organic transformations can be profoundly influenced by the presence of additives and co-catalysts. These substances can participate in the reaction mechanism in several ways, from modifying the catalyst's structure to enabling alternative reaction pathways.

Catalytic Applications of Bis Benzoyloxy Copper in Advanced Organic Synthesis

Asymmetric Lewis Acid Catalysis

As a Lewis acid, bis(benzoyloxy)copper and its chiral analogues are instrumental in orchestrating stereocontrolled reactions. By coordinating to carbonyl groups, they activate substrates towards nucleophilic attack, while the associated chiral ligands direct the stereochemical outcome of the product.

Enantioselective Aldol (B89426) Additions, Including Mukaiyama Aldol Reactions

Bis(benzoyloxy)copper, particularly when complexed with C2-symmetric bis(oxazoline) (box) or bis(oxazolinyl)pyridine (pybox) ligands, has proven to be a highly effective catalyst for enantioselective Mukaiyama aldol reactions. acs.orgacs.org These reactions involve the addition of a silyl (B83357) enol ether to an aldehyde, yielding a β-hydroxy carbonyl compound. The use of chiral copper(II) complexes ensures high levels of enantioselectivity, often exceeding 90% ee. acs.org

For instance, the reaction between (benzyloxy)acetaldehyde and various silyl ketene (B1206846) acetals, catalyzed by a Cu((S,S)-Ph-pybox)2 complex, produces the corresponding aldol products in high yields and with enantiomeric excesses ranging from 92% to 99%. acs.orgacs.org Notably, these catalyst systems can be effective at loadings as low as 0.5 mol%. acs.orgacs.org The diastereoselectivity of these reactions is also noteworthy, with substituted silyl ketene acetals typically affording syn aldol products with high selectivity. acs.org

Mechanistic studies suggest that the reaction proceeds through a square pyramidal copper intermediate formed by the chelation of the aldehyde to the metal center. This model accounts for the observed sense of asymmetric induction. acs.orgacs.org The choice of counterion and ligand structure can influence the catalyst's activity and selectivity. acs.org While triflate complexes are also highly enantioselective, they tend to result in slower reactions compared to their hexafluoroantimonate counterparts. acs.org

Table 1: Enantioselective Mukaiyama Aldol Reactions Catalyzed by Chiral Copper(II) Complexes This table is interactive. Click on the headers to sort the data.

| Catalyst | Aldehyde | Silyl Enol Ether | Product | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|

| Cu((S,S)-Ph-pybox)2 | (Benzyloxy)acetaldehyde | Trimethylsilylketene acetal (B89532) of tert-butyl thioacetate | β-Hydroxy ester | High | 99 | acs.org |

| Cu((S,S)-t-Bu-box)2 | (Benzyloxy)acetaldehyde | Various silylketene acetals | Aldol adducts | High | - | acs.org |

| Chiral tin(II) Lewis acids | Various | Various | Aldol adducts | - | - | msu.edu |

| Bisoxazoline–copper(II) complexes | Various | Various | Vinylogous Mukaiyama aldol products | High | High | mdpi.com |

Diels-Alder and Michael Reactions with Chiral Bis(benzoyloxy)copper Analogues

Chiral bis(oxazoline) copper(II) complexes, which are analogues of bis(benzoyloxy)copper, are powerful catalysts for enantioselective Diels-Alder and Michael reactions. nih.govresearchgate.net These reactions are fundamental carbon-carbon bond-forming processes in organic synthesis. The copper catalyst acts as a Lewis acid, activating the dienophile or Michael acceptor and creating a chiral environment that dictates the stereochemical outcome.

In Diels-Alder reactions, these catalysts promote the cycloaddition of dienes to various dienophiles. For example, C2-symmetric bis(oxazoline)-Cu(II) complexes effectively catalyze the inverse electron demand hetero-Diels-Alder reaction between α,β-unsaturated carbonyl compounds and electron-rich olefins, leading to dihydropyrans with high diastereoselectivity and enantioselectivity. organic-chemistry.org The high levels of stereocontrol are attributed to the formation of a distorted square planar catalyst-substrate binary complex. nih.govresearchgate.net

Similarly, in Michael additions, these chiral copper(II) complexes facilitate the conjugate addition of nucleophiles to α,β-unsaturated compounds. The chelation of the substrate to the copper center is crucial for achieving high enantioselectivity. researchgate.net These catalytic systems have been successfully applied to a range of substrates, demonstrating their versatility. nih.govresearchgate.networdpress.com

Table 2: Enantioselective Diels-Alder and Michael Reactions This table is interactive. Click on the headers to sort the data.

| Reaction Type | Catalyst | Substrates | Product | ee (%) | Reference |

|---|---|---|---|---|---|

| Diels-Alder | Cu((S,S)-t-Bu-box)2 | Cyclopentadiene and N-acryloyloxazolidinone | Cycloadduct | >98 | nih.gov |

| Hetero-Diels-Alder | C2-symmetric bis(oxazoline)-Cu(II) | α,β-Unsaturated acyl phosphonates and enol ethers | Dihydropyran | High | organic-chemistry.org |

| Michael Addition | Bisoxazoline/Cu(OTf)2 | Cyclic α-alkylidene β-oxo imides and silyl ketene acetals | Michael adduct | High | researchgate.net |

Enantioselective Carbonyl Ene Reactions

Chiral bis(oxazoline) copper(II) complexes are also effective catalysts for enantioselective carbonyl-ene reactions. nih.gov This reaction involves the addition of an alkene with an allylic hydrogen (the "ene") to a carbonyl compound (the "enophile"). The copper catalyst, by coordinating to the carbonyl group, lowers the reaction's activation energy and induces asymmetry in the product.

The sense of asymmetric induction in these reactions is consistent with that observed in other reactions catalyzed by the same Cu((S,S)-t-Bu-box)2 complexes, suggesting a common distorted square planar catalyst-substrate intermediate. nih.govresearchgate.net These catalyzed processes are known for their excellent temperature-selectivity profiles, allowing for high enantioselectivity even at ambient temperatures. nih.gov Heterogenized versions of these catalysts, for example, by encapsulating copper bis(oxazoline) complexes within zeolite Y, have also been developed for both carbonyl- and imino-ene reactions. nih.gov

Oxidative Functionalization and Coupling Reactions

Bis(benzoyloxy)copper is also a key player in oxidative reactions, where it facilitates the formation of new carbon-carbon and carbon-heteroatom bonds through the activation of C-H bonds, often utilizing molecular oxygen as a green oxidant.

Aerobic C-H Oxidation and Oxygenation Processes

Copper catalysts, including bis(benzoyloxy)copper, are widely used in aerobic C-H oxidation and oxygenation reactions. researchgate.netrsc.org These processes offer a direct and atom-economical way to introduce oxygen-containing functional groups into organic molecules. Molecular oxygen is an ideal oxidant due to its abundance and the formation of water as the primary byproduct. nih.gov

The oxidation of C(sp³)–H bonds adjacent to functional groups can be achieved with high efficiency. For example, a (bpy)CuI/TEMPO catalyst system enables the selective aerobic oxidation of a broad range of primary alcohols to aldehydes at room temperature using air as the oxidant. acs.org In other systems, copper acetate (B1210297) has been used for the direct oxidation of the C(sp³)–H bond of β-(alkoxy)imino carbonyl compounds with molecular oxygen. researchgate.net The mechanism often involves the formation of a radical species through either deprotonation followed by single-electron oxidation or direct hydrogen abstraction, which then reacts with molecular oxygen. nih.gov

Table 3: Aerobic C-H Oxidation and Oxygenation This table is interactive. Click on the headers to sort the data.

| Catalyst System | Substrate | Product | Oxidant | Reference |

|---|---|---|---|---|

| (bpy)CuI/TEMPO | Primary alcohols | Aldehydes | Air | acs.org |

| Copper acetate | β-(Alkoxy)imino carbonyl compounds | Oxidized products | Molecular Oxygen | researchgate.net |

| Copper/Oxygen | α-Methylene ketones | 2,4,5-Trisubstituted imidazoles | Oxygen | rsc.org |

| CuCl–NHPI | Alkanes | 1,4-Diols | Molecular Oxygen | beilstein-journals.org |

Cross-Dehydrogenative Coupling (CDC) Reactions

Cross-dehydrogenative coupling (CDC) has emerged as a powerful strategy for forming C-C and C-heteroatom bonds directly from two C-H bonds, circumventing the need for pre-functionalized starting materials. nih.govlibretexts.org Copper catalysts, including bis(benzoyloxy)copper, play a prominent role in these transformations. These reactions typically require an oxidant to facilitate the removal of two hydrogen atoms. mdpi.com

Copper-catalyzed CDC reactions have been developed for the coupling of a wide variety of C-H bonds. For instance, the oxidative activation of sp³ C-H bonds adjacent to a nitrogen atom allows for their coupling with various pronucleophiles. nih.gov The use of air or molecular oxygen as the oxidant makes these processes environmentally benign. rsc.orgsioc-journal.cn An example is the synergistic copper and cobalt-catalyzed aerobic oxidative cross-dehydrogenative coupling of diversely substituted azoles. rsc.org The mechanisms of these reactions can vary but often involve the formation of radical or ionic intermediates. libretexts.org

Table 4: Cross-Dehydrogenative Coupling (CDC) Reactions This table is interactive. Click on the headers to sort the data.

| Catalyst System | Coupling Partners | Product | Oxidant | Reference |

|---|---|---|---|---|

| Copper and Cobalt | (Benzo)azoles | Unsymmetrical bis-heteroaryl compounds | Air | rsc.org |

| CuBr | Tetrahydroisoquinoline and malonate | β-Substituted tetrahydroisoquinoline | TBHP | nih.gov |

| Chiral iron phosphate | 2-Naphthols | Enantio-enriched BINOLs | - | mdpi.com |

Copper-Catalyzed Cross-Coupling and Addition Reactions

Bis(benzoyloxy)copper, also known as copper(II) benzoate (B1203000), has emerged as a significant catalyst in a variety of cross-coupling and addition reactions. Its utility stems from the unique properties of the copper center, modulated by the benzoate ligands, which can participate directly in bond-forming events or act as a precursor to the active catalytic species. This section explores its application in several key transformations in modern organic synthesis.

Hydroamination and Hydroboration of Unsaturated Systems

Similarly, in copper-catalyzed hydroboration reactions, the benzoate group is often involved as a leaving group in the substrate. The enantioselective SN2'-reduction of γ,γ-disubstituted allylic benzoates, followed by a hydroboration step, provides access to valuable γ-chiral alkylboronates. researchgate.netrsc.org While the copper catalyst is typically a halide or acetate salt combined with a chiral ligand, the transformation relies on the displacement of the benzoate group, implicating a copper-benzoate interaction during the catalytic process. rsc.org

Benzoyloxy-Trifluoromethylation and Related Oxy-Functionalizations

Bis(benzoyloxy)copper finds a more direct application in the difunctionalization of unsaturated systems, particularly in benzoyloxy-trifluoromethylation reactions. These reactions introduce both a trifluoromethyl (CF3) group and a benzoyloxy (OBz) group across a double or triple bond. The process often involves the use of a hypervalent iodine reagent, such as Togni's reagent, in the presence of a copper catalyst. beilstein-journals.orgacs.org The mechanism is proposed to involve the reduction of the Togni reagent by a Cu(I) species to generate a CF3 radical and a Cu(II) 2-iodobenzoate (B1229623) intermediate, which then participates in the oxy-functionalization step. rsc.org This methodology has been successfully applied to alkenes, alkynes, allenes, and enynes, providing access to a range of trifluoromethylated molecules. beilstein-journals.orgresearchgate.net

Beyond trifluoromethylation, bis(benzoyloxy)copper is implicated in other oxidative functionalizations. A notable example is the copper-catalyzed oxidative dehydrogenative carboxylation (ODC) of unactivated alkanes to form allylic esters. In this reaction, a copper(II)-benzoate complex, [(BPI)Cu(O2CPh)], was identified as the catalyst's resting state. nih.gov The reaction of this complex with alkyl radicals, generated from the alkane via hydrogen abstraction by a tert-butoxy (B1229062) radical, leads to the formation of the allylic ester product. nih.gov

Copper catalysts are also employed in a variety of other enantioselective oxyfunctionalization reactions of alkenes, including oxyazidation, oxysulfonylation, and oxyarylation, to produce chiral lactones. acs.orgmit.edu These reactions proceed via radical pathways where a prochiral alkyl radical intermediate is intercepted by a chiral Cu(II) complex, which facilitates the enantioselective C–O bond formation. While the catalyst precursor is often a copper salt with a non-coordinating counteranion like PF6⁻, the principle of a copper-mediated C-O bond formation is central. acs.org

Table 1: Examples of Copper-Catalyzed Benzoyloxy-Trifluoromethylation An interactive data table will be displayed here in an interactive environment.

| Substrate | Copper Source | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Styrene | CuI | Togni's Reagent | 2-benzoyloxy-1-phenyl-3,3,3-trifluoropropane | 85 | acs.org |

| Phenylacetylene | CuI | Togni's Reagent | (Z)-2-benzoyloxy-1-phenyl-3,3,3-trifluoroprop-1-ene | 87 | acs.org |

| 1,6-Enyne | Cu(I) | Togni's Reagent | Trifluoromethylated carbocycle | Good | researchgate.net |

| N-Allylamine | CuCN | Togni's Reagent | β-benzoyloxy-β'-trifluoromethylamine | Good | beilstein-journals.org |

Alkylation of Heterocycles

The direct alkylation of heterocycles is a powerful tool for modifying complex molecules. While the use of bis(benzoyloxy)copper as a catalyst in this specific context is not extensively documented, related copper-catalyzed C-H functionalization reactions highlight its potential. Copper catalysts are generally valued in this area due to their compatibility with the heteroatoms present in the substrates, which can often inhibit other metal catalysts like palladium. beilstein-journals.org

A relevant example is the Cu(II)-catalyzed alkenylation of benzoic acid derivatives bearing an oxazoline-aniline directing group. In this transformation, copper(II) benzoate was successfully used as the catalyst (30 mol%) to couple the C-H bond with vinyl boronates under relatively mild conditions. nsf.gov This demonstrates the capability of a copper benzoate catalyst to facilitate C-H activation and subsequent C-C bond formation. Although this example involves the functionalization of a benzoic acid derivative rather than a heterocycle, the underlying principle of directed C-H activation is directly applicable to the modification of heterocyclic systems. beilstein-journals.orgnsf.gov

Furthermore, copper/nickel co-catalyst systems have been developed for the 2-C-alkylation of heteroaromatics like benzoxazoles and benzothiazoles with unactivated alkyl halides, showcasing the utility of copper salts in promoting such challenging couplings. mdpi.com

Carbonylative Synthesis of Amides

Carbonylative reactions, which incorporate carbon monoxide (CO) to form valuable carbonyl compounds, are another area where copper catalysis is impactful. In the copper-catalyzed enantioselective hydroaminocarbonylation of alkenes, the nature of the electrophilic amine transfer reagent is critical. It has been shown that reagents possessing a 4-(dimethylamino)benzoate (B8555087) group are key to achieving high yields and enantioselectivities in the synthesis of α-chiral secondary amides. rsc.org This indicates that the benzoate moiety is intimately involved in the catalytic cycle, likely influencing the reactivity and selectivity of the bond-forming steps.

While direct catalysis by bis(benzoyloxy)copper is not always explicitly stated, the recurring importance of benzoate groups in the reagents points to a favorable interaction with the copper center. Copper-catalyzed protocols have been developed for the synthesis of various amides, including α-keto amides, from alkyl halides and amines under CO pressure, offering a controllable and selective route to these important functional groups. nih.gov

Comparison of Catalytic Performance with Other Copper Carboxylates and Related Metal Complexes

In CuH-catalyzed hydroamination, the catalyst resting state is a copper(I) carboxylate complex. A direct comparison between different carboxylate leaving groups on the amine electrophile revealed significant rate differences. Amine reagents with pivalate (B1233124) or 2,4,6-trimethoxybenzoate leaving groups led to faster initial reaction rates compared to those with an unsubstituted benzoate group. acs.org This is attributed to the faster regeneration of the active CuH catalyst from the more nucleophilic copper pivalate or electron-rich benzoate complexes. nih.gov

A study on the oxidative dehydrogenative carboxylation of cyclohexane (B81311) directly compared the reactivity of various substituted copper(II)-benzoate complexes. It was found that Cu(II)-benzoates with more electron-rich aryl groups reacted faster with alkyl radicals than those with electron-poor groups. nih.gov This demonstrates a clear electronic effect of the benzoate ligand on the catalytic activity. The same study also established a reactivity trend among different copper(II) complexes for their reaction with alkyl radicals: Cu(II)–amidate > Cu(II)–imidate > Cu(II)–benzoate. nih.gov This suggests that for certain radical-mediated transformations, copper amidates may be more efficient catalysts than copper benzoates.

In the context of materials science and polymerization, the structure and magnetic properties of copper(II) carboxylates have been compared. A study of (pyrazol-1-yl)copper(II) carboxylate complexes, including several substituted benzoates and copper(II) acetate, showed that the geometry and nuclearity of the complexes (e.g., paddle-wheel dimers vs. polymeric chains) depend on the carboxylate ligand. rsc.org These structural differences, in turn, influence the magnetic coupling between copper centers and their catalytic activity in the ring-opening polymerization of lactide and caprolactone. rsc.org

Finally, in the oxidation of alkanes, a novel phenylsilsesquioxane-benzoate heptacopper complex was shown to be a highly efficient catalyst, on par with other high-performing copper-containing catalysts, but achieving maximum product yields in shorter times due to a higher reaction rate. researchgate.net This highlights how the ligand framework, incorporating benzoate moieties, can be engineered to create superior catalysts compared to simple copper salts.

Theoretical and Computational Chemistry Studies on Bis Benzoyloxy Copper Systems

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for studying the properties of copper-containing compounds, including bis(benzoyloxy)copper. It offers a favorable balance between computational cost and accuracy, making it suitable for a range of investigations from geometry optimization to reaction mechanism elucidation.

Prediction of Equilibrium Geometries and Vibrational Frequencies

DFT calculations are instrumental in predicting the ground-state equilibrium geometry of bis(benzoyloxy)copper. These calculations typically involve optimizing the molecular structure to find the lowest energy arrangement of atoms. The results provide precise information on bond lengths, bond angles, and dihedral angles. For instance, calculations can determine the Cu-O bond lengths and the O-Cu-O bond angles, which are critical parameters defining the coordination environment of the copper center.

Once the optimized geometry is obtained, vibrational frequency calculations are often performed. These calculations not only confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) but also provide a theoretical vibrational spectrum. This computed spectrum can be compared with experimental infrared (IR) and Raman spectroscopy data to validate the theoretical model and to aid in the assignment of experimental vibrational bands.

Table 1: Representative Predicted Geometric Parameters for a Monomeric Bis(benzoyloxy)copper Complex

| Parameter | Predicted Value |

| Cu-O Bond Length | ~1.9 - 2.0 Å |

| O-Cu-O Bond Angle | ~90° (for a square planar geometry) |

| C=O Bond Length | ~1.25 Å |

| C-O Bond Length | ~1.35 Å |

Note: These are typical values and can vary depending on the specific DFT functional and basis set used in the calculation.

Frontier Molecular Orbital (FMO) Analysis and Charge Distribution

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity and electronic properties of bis(benzoyloxy)copper. The energy gap between the HOMO and LUMO provides insights into the molecule's kinetic stability and optical properties. The spatial distribution of these orbitals indicates the likely sites for nucleophilic and electrophilic attack.

Charge distribution analysis, often performed using methods like Natural Bond Orbital (NBO) or Mulliken population analysis, quantifies the partial charges on each atom in the molecule. This information is vital for understanding the electrostatic interactions within the molecule and with other species, such as substrates in a catalytic reaction. For bis(benzoyloxy)copper, this analysis typically reveals a significant positive charge on the copper atom and negative charges on the oxygen atoms of the benzoate (B1203000) ligands, highlighting the ionic character of the Cu-O bonds.

Computational Elucidation of Reaction Mechanisms and Transition States

DFT calculations are a cornerstone for elucidating the mechanisms of reactions involving bis(benzoyloxy)copper, particularly in the context of catalysis. By mapping the potential energy surface of a reaction, researchers can identify the reactants, products, intermediates, and, most importantly, the transition states. The energy of the transition state determines the activation energy of the reaction, which is a key factor controlling the reaction rate.

These computational studies can distinguish between different possible mechanistic pathways, such as concerted versus stepwise mechanisms, and can shed light on the role of the copper catalyst in lowering the activation barriers. For example, in oxidation reactions, DFT can be used to model the interaction of bis(benzoyloxy)copper with the oxidant and the substrate, revealing the intricate details of bond-breaking and bond-forming processes.

Molecular Dynamics (MD) Simulations for Solution-Phase Behavior and Solvent Effects

While gas-phase DFT calculations provide fundamental insights, the behavior of bis(benzoyloxy)copper in solution can be significantly influenced by the solvent. Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules in the condensed phase. In an MD simulation, the motion of the solute (bis(benzoyloxy)copper) and the surrounding solvent molecules is simulated over time by solving Newton's equations of motion.

These simulations can reveal how solvent molecules arrange themselves around the copper complex, a phenomenon known as solvation. They can also provide information on the stability of different conformations of the complex in solution and the dynamics of ligand exchange processes. Understanding solvent effects is critical, as the solvent can influence the solubility, stability, and reactivity of the catalyst.

Quantitative Structure-Selectivity Relationships (QSSR) in Asymmetric Catalysis

In the field of asymmetric catalysis, where the goal is to produce one enantiomer of a chiral product selectively, bis(benzoyloxy)copper complexes can be modified with chiral ligands. Quantitative Structure-Selectivity Relationships (QSSR) are computational models that aim to correlate the structural features of a catalyst with its observed stereoselectivity.

These models often use descriptors derived from computational chemistry, such as steric parameters (e.g., cone angles) and electronic parameters (e.g., atomic charges, orbital energies), to build a mathematical relationship that can predict the enantiomeric excess of a reaction. By understanding the key structural factors that govern selectivity, QSSR models can guide the rational design of more efficient and selective chiral catalysts based on the bis(benzoyloxy)copper scaffold.

Computational Spectroscopy (e.g., TD-DFT for UV-Vis spectra, EPR parameter prediction)

Computational methods can also be used to predict various spectroscopic properties of bis(benzoyloxy)copper. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra (UV-Vis) of molecules. By computing the energies and intensities of electronic transitions, TD-DFT can help in the interpretation of experimental spectra and in understanding the electronic structure of the excited states.

For paramagnetic copper(II) complexes like bis(benzoyloxy)copper, computational methods can also predict the parameters observed in Electron Paramagnetic Resonance (EPR) spectroscopy, such as g-values and hyperfine coupling constants. These parameters are sensitive to the electronic structure and coordination environment of the copper ion. The ability to accurately predict EPR parameters provides a powerful means to validate the theoretical model and to gain a deeper understanding of the electronic and geometric structure of the complex.

Advanced Applications and Future Research Directions for Bis Benzoyloxy Copper

Role in Advanced Materials Science: Metallomesogens and Functional Polymers

Bis(benzoyloxy)copper, also known as copper(II) benzoate (B1203000), and its derivatives are significant components in the field of advanced materials science, particularly in the development of metallomesogens and functional polymers. Metallomesogens are metal-containing liquid crystals that uniquely combine the properties of conventional liquid crystals with the electronic and magnetic characteristics of metal ions. jocpr.com

In the realm of functional polymers, bis(benzoyloxy)copper can act as a precursor or a catalytic species. Copper(II) complexes are known to catalyze various polymerization reactions. The specific structure of copper(II) benzoate can influence the stereochemistry and properties of the resulting polymers. Although direct use of the parent bis(benzoyloxy)copper in large-scale polymer production is not widespread, its role as a model compound helps in understanding the mechanisms of copper-catalyzed polymerization.

The study of related copper carboxylate complexes provides insight into the potential of bis(benzoyloxy)copper. For example, dinuclear copper(II) carboxylates have been investigated for their liquid-crystalline properties when long alkyl chains are introduced to the benzoate rings. mdpi.com This demonstrates a strategy for designing new functional materials based on the copper benzoate core structure.

Table 1: Examples of Bis(benzoyloxy)copper Derivatives and their Role in Metallomesogens

| Compound Class | Specific Example Structure | Observed Mesophase(s) | Key Structural Feature for Mesophase Formation |

| Schiff Base Copper(II) Complexes | bis(N-n-pentyl-4-[(4′-decyloxy)benzoyloxy]salicylaldiminate) copper(II) | Nematic | Elongated molecular shape from Schiff base ligand with benzoyloxy group. tandfonline.comresearchgate.net |

| Schiff Base Copper(II) Complexes | bis(N-(4″-n-pentoxyphenyl)-4-[(4′-decyloxy)benzoyloxy]salicylaldiminate) copper(II) | Nematic, Smectic C | Extended rigid core and long terminal chains. tandfonline.com |

| Alkanamine Copper(II) Complexes | bis[N-[[4-[4-(alkoxy)benzoyloxy]2-hydroxyphenyl]methylene]alkanamino] copper(II) | Smectic C, Nematic | Length of alkoxy and alkanamine chains. tandfonline.com |

Contributions to Sustainable Chemistry: Catalysis and Remediation

Bis(benzoyloxy)copper is a compound of interest in sustainable or "green" chemistry, which aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Its contributions are primarily seen in the areas of catalysis and, by extension, environmental remediation.

As a catalyst, copper(II) benzoate offers a more sustainable alternative to catalysts based on more toxic or expensive metals like palladium. It is employed in a variety of organic transformations. For instance, copper-catalyzed reactions are pivotal in forming carbon-carbon and carbon-heteroatom bonds, which are fundamental processes in chemical synthesis. wikipedia.org Bis(benzoyloxy)copper and related complexes have been explored as catalysts for oxidation reactions. For example, copper(II)-mediated oxidation of acidic benzylic substrates can proceed efficiently under relatively mild conditions. nih.gov The use of air or hydrogen peroxide as the oxidant in these reactions is a hallmark of green chemistry, as the byproduct is simply water. mdpi.comacs.org

In the context of remediation, while bis(benzoyloxy)copper itself is not typically used directly for cleanup, the study of its chemistry is relevant. Understanding the coordination chemistry of copper and benzoate ligands can inform the design of materials for capturing copper pollutants from water. For example, a diselenide compound, 1,2-bis(4-(benzyloxy)phenyl)diselane, has been specifically designed and synthesized to act as an effective scavenger for residual copper(II) ions from solutions, demonstrating a potential application in pharmaceutical manufacturing to remove catalytic copper residues. sioc-journal.cnccspublishing.org.cn This highlights a strategy for remediation inspired by the coordination chemistry relevant to bis(benzoyloxy)copper.

The synthesis of bis(benzoyloxy)copper can also be approached from a green chemistry perspective. Mechanochemical synthesis, which involves inducing reactions by mechanical energy with minimal or no solvent, has been reported for copper(II) benzoate. iosrphr.org This method is simple, cost-effective, and reduces the environmental impact associated with solvent use. iosrphr.org

Table 2: Applications of Bis(benzoyloxy)copper in Sustainable Chemistry

| Application Area | Specific Process | Role of Bis(benzoyloxy)copper/Related Chemistry | Sustainability Aspect |

| Catalysis | Oxidation of Alcohols and Hydrocarbons | Catalyst or precursor for active catalyst. nih.gov | Use of a less toxic metal, often with green oxidants like O₂ or H₂O₂. mdpi.com |

| Catalysis | Cycloaddition Reactions | Catalyst for the synthesis of cyclic carbonates from CO₂ and epoxides. researchgate.net | Utilization of CO₂, a greenhouse gas, as a C1 feedstock. researchgate.net |

| Synthesis | Mechanochemical Synthesis | Product of a solvent-free reaction between benzoic acid, NaOH, and a copper salt. iosrphr.org | Reduction of solvent waste, energy efficiency. iosrphr.org |

| Remediation | Copper Ion Scavenging | Model for understanding Cu(II) coordination, informing the design of scavenger molecules. sioc-journal.cnccspublishing.org.cn | Removal of toxic heavy metal residues from industrial processes. sioc-journal.cn |

Design of Novel Ligand Architectures for Enhanced Catalytic Performance and Specificity

The catalytic activity and specificity of copper-based catalysts, including those derived from bis(benzoyloxy)copper, are profoundly influenced by the ligand architecture around the copper center. The design of novel ligands is a key strategy for enhancing performance in various chemical transformations. The benzoate ligands in bis(benzoyloxy)copper can be either retained, modified, or replaced by other ancillary ligands to tune the catalyst's properties.

One of the most successful classes of ligands used with copper are the bis(oxazoline) (BOX) and pyridine-bis(oxazoline) (PyBOX) ligands. wikipedia.org These C₂-symmetric chiral ligands, when complexed with copper(II), form versatile and highly effective catalysts for a wide range of enantioselective reactions, including Diels-Alder, aldol (B89426), and Michael reactions. wikipedia.orgresearchgate.net The stereochemical outcome of these reactions is dictated by the catalyst's geometry, which forces the substrate to bind in a specific orientation, thereby controlling the facial selectivity. wikipedia.org While the starting copper source can be a simple salt, the principles learned from these systems are directly applicable to modifying copper benzoate catalysts. For instance, a complex could be formed where the benzoate ligands are displaced by a chiral BOX ligand, or where benzoate remains as a counter-ion.

The design principles for enhancing catalytic performance often involve:

Steric Hindrance: Introducing bulky substituents on the ligand can create a specific chiral pocket around the metal center, enhancing enantioselectivity.

Electronic Effects: Modifying the electron-donating or electron-withdrawing nature of the ligand can alter the Lewis acidity of the copper center, thereby affecting its catalytic activity.

Chelation: The use of bidentate or polydentate ligands (like BOX or Schiff bases) provides catalyst stability and creates a more defined and rigid coordination geometry, which is often crucial for high selectivity. worktribe.comrsc.org

Research has explored various ligand types for copper catalysts. Schiff base ligands derived from salicylaldehydes, for example, form stable, planar complexes with copper(II) that are effective catalysts. worktribe.com The electronic and steric properties of these ligands can be easily tuned by changing the substituents on the aromatic rings. Similarly, NNO-tridentate ligands have been used to create binuclear copper complexes with a bridging benzoate, and these have shown interesting catalytic activity in the oxidation of catechols, mimicking the function of catechol oxidase enzymes. rsc.org

Integration of Bis(benzoyloxy)copper Catalysis into Flow Chemistry and High-Throughput Screening Systems

The integration of catalytic systems into modern chemical manufacturing and discovery platforms, such as flow chemistry and high-throughput screening (HTS), is crucial for improving efficiency, safety, and the speed of process optimization. Copper catalysis, including reactions potentially utilizing bis(benzoyloxy)copper, is well-suited for these technologies.

Flow Chemistry: Continuous flow systems offer several advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety for handling hazardous reagents, and the ability to easily scale up production. Homogeneous copper catalysts like bis(benzoyloxy)copper can be used in flow reactors, although this may require a subsequent separation step. A more advanced approach is the heterogenization of the catalyst by anchoring it to a solid support, such as a polymer or silica. This allows the catalyst to be packed into a column or reactor bed, enabling the continuous flow of reactants through it. The product stream is free of the catalyst, simplifying purification and allowing for catalyst reuse. While specific examples detailing the immobilization of bis(benzoyloxy)copper are not abundant, the principles are well-established for other copper complexes, such as anchoring copper-Schiff base complexes onto supports like SBA-15. mdpi.com

High-Throughput Screening (HTS): HTS is a powerful methodology used in catalyst discovery and reaction optimization. It involves running a large number of reactions in parallel under varying conditions (e.g., different catalysts, ligands, solvents, temperatures). The outcomes are then rapidly analyzed to identify the optimal conditions. Copper-bis(oxazoline) mediated reactions, for example, have been optimized using chemoinformatic catalyst selection methods combined with HTS. chemrxiv.org In such a campaign, a library of potential ligands is screened in combination with a copper source, which could be bis(benzoyloxy)copper, to find the most stereoselective catalyst for a specific transformation, such as a vinylogous Mukaiyama aldol reaction. chemrxiv.org The success of HTS relies on having a diverse library of catalysts and ligands, and the principles can be readily applied to systems involving copper benzoate.

The combination of HTS for discovery and flow chemistry for production represents a powerful paradigm in modern chemistry. A catalyst system based on bis(benzoyloxy)copper, identified through HTS, could be subsequently immobilized and implemented in a continuous flow process for efficient and sustainable chemical manufacturing.

Emerging Research Opportunities and Unresolved Challenges in Copper(II) Benzoate Chemistry

The chemistry of copper(II) benzoate and its derivatives continues to present both challenges and exciting research opportunities. As a fundamental copper carboxylate, it serves as a building block and model system for exploring new frontiers in catalysis, materials science, and bioinorganic chemistry.

Emerging Research Opportunities:

Advanced Porous Materials: There is growing interest in incorporating copper benzoate-type structures into Metal-Organic Frameworks (MOFs) and coordination polymers. mdpi.comacs.org These materials can exhibit high porosity and tunable catalytic sites. For instance, a copper(II) framework with benzoate-like linkers could be designed for gas storage and separation, recognizing specific gas molecules based on the hydrophobic nature of the aromatic groups. mdpi.com Dehydration and rehydration of such frameworks can sometimes lead to single-crystal-to-single-crystal transformations that dramatically enhance catalytic activity. acs.org

Biomimetic Catalysis: Copper is a key element in the active sites of many enzymes. Binuclear copper complexes with bridging carboxylate ligands, similar to the structure found in some forms of copper benzoate, can mimic the function of enzymes like catechol oxidase or superoxide (B77818) dismutase (SOD). rsc.orgignited.in Designing new copper benzoate derivatives with sophisticated ligand architectures to perform selective oxidations or radical scavenging under biological conditions is a promising area of research. rsc.orgignited.in

Photocatalysis and Energy Conversion: Organo-metallic compounds are being explored for applications in solar energy. americanelements.com The interaction of light with copper complexes can promote chemical reactions. Research into the photophysical properties of novel copper benzoate complexes could lead to the development of new photocatalysts for organic synthesis or for energy conversion applications, such as water splitting. The unexpected sunlight-promoted formation of a polymeric copper(II) benzoate complex containing a peroxide moiety from tetrahydrofuran (B95107) highlights the potential for discovering novel photoreactivity. scispace.com

Unresolved Challenges:

Catalyst Stability and Leaching: A major challenge for homogeneous copper catalysts, including bis(benzoyloxy)copper, is their stability under harsh reaction conditions and the leaching of copper into the product. For applications in pharmaceutical synthesis, minimizing metal contamination is critical. sioc-journal.cn While heterogenization is a viable strategy, developing more robust ligand systems that prevent catalyst decomposition and leaching remains a key objective.

Control over Oxidation State: Copper catalysis often involves cycling between Cu(I), Cu(II), and sometimes Cu(III) oxidation states. Controlling this redox chemistry is essential for catalytic efficiency and selectivity but can be challenging. Under physiological conditions, for example, the reduction of Cu(II) to Cu(I) can lead to ligand dissociation and loss of activity for the intended complex. nih.gov A deeper mechanistic understanding is needed to design systems that maintain the desired oxidation state or facilitate the redox cycle effectively.

Specificity in C-H Functionalization: The direct and selective functionalization of C-H bonds is a major goal in organic synthesis. While copper catalysts have shown promise, achieving high levels of regio- and stereoselectivity, particularly on unactivated C-H bonds, is still a significant hurdle. nih.gov The design of ligands for copper benzoate systems that can direct the catalyst to a specific C-H bond with high precision is an ongoing challenge.

Q & A

What are the standard synthesis protocols for bis(benzoyloxy)copper, and how can reproducibility be ensured?

Basic Research Focus

Bis(benzoyloxy)copper is typically synthesized via ligand substitution reactions involving copper salts (e.g., CuCl₂) and benzoyl chloride derivatives under controlled conditions. Key parameters include stoichiometric ratios, solvent selection (e.g., anhydrous THF or DCM), and reaction temperature (often 0–25°C). To ensure reproducibility, document reaction conditions meticulously, including inert atmosphere requirements and purification methods (e.g., recrystallization or column chromatography) .

Advanced Research Focus

For optimizing synthesis yields or scalability, employ Design of Experiments (DoE) frameworks to evaluate interactions between variables (e.g., temperature, ligand concentration). Use spectroscopic tracking (e.g., in situ FTIR or NMR) to monitor intermediate formation. Cross-validate results with independent replicates and characterize products via elemental analysis, X-ray crystallography, or mass spectrometry to confirm structural integrity .

How do spectroscopic techniques (e.g., IR, NMR) resolve structural ambiguities in bis(benzoyloxy)copper complexes?

Basic Research Focus

Infrared (IR) spectroscopy identifies benzoyloxy ligand coordination via shifts in C=O stretching frequencies (typically 1650–1750 cm⁻¹). NMR (¹H/¹³C) can distinguish between monomeric and dimeric forms by analyzing proton environments and coupling patterns. Compare experimental data with computational simulations (e.g., DFT) to validate assignments .

Advanced Research Focus

Contradictions in spectral data (e.g., unexpected splitting in NMR peaks) may arise from dynamic equilibria or polymorphism. Use variable-temperature NMR or X-ray absorption spectroscopy (XAS) to probe ligand-exchange kinetics or solid-state variations. Pair with thermogravimetric analysis (TGA) to correlate structural changes with thermal stability .

What are the thermal decomposition pathways of bis(benzoyloxy)copper, and how are kinetic parameters determined?

Basic Research Focus

Thermogravimetric analysis (TGA) under inert or oxidative atmospheres reveals decomposition steps (e.g., ligand loss at 150–250°C, CuO formation above 300°C). Differential scanning calorimetry (DSC) identifies exothermic/endothermic transitions. Report heating rates and gas flow conditions to ensure comparability .

Advanced Research Focus

For kinetic modeling, apply isoconversional methods (e.g., Friedman or Kissinger-Akahira-Sunose) to calculate activation energies. Use in situ mass spectrometry to identify volatile decomposition products. Compare experimental data with computational models (e.g., density functional theory) to propose mechanistic pathways .

How do solvent polarity and coordination environment influence the catalytic activity of bis(benzoyloxy)copper in organic transformations?

Basic Research Focus

Screen solvents (e.g., DMF, toluene, water) to assess polarity effects on reaction rates in cross-coupling or oxidation reactions. Use UV-Vis spectroscopy to monitor Cu(II)/Cu(I) redox shifts. Correlate solvent dielectric constants with catalytic turnover frequencies (TOF) .

Advanced Research Focus

Investigate ligand-substrate interactions via X-ray absorption fine structure (EXAFS) spectroscopy. Employ operando techniques to track active species during catalysis. Compare mechanistic proposals (e.g., radical vs. ionic pathways) using isotopic labeling or radical-trapping experiments .

What strategies address contradictions in reported toxicity data for bis(benzoyloxy)copper?

Basic Research Focus

Review toxicity studies for consistency in exposure models (e.g., in vitro vs. in vivo). Validate assays (e.g., MTT for cell viability) with positive/negative controls. Reference ATSDR guidelines for copper compounds to contextualize findings .

Advanced Research Focus

Conduct dose-response studies using standardized OECD protocols. Use omics approaches (e.g., transcriptomics) to identify biomarkers of copper-induced stress. Reconcile discrepancies by analyzing speciation (e.g., free Cu²⁺ vs. complexed forms) via ICP-MS or synchrotron-based XANES .

How can researchers identify gaps in the literature on bis(benzoyloxy)copper’s applications?

Basic Research Focus

Perform systematic reviews using databases like SciFinder or Reaxys. Filter results by publication date (post-2010) and document type (peer-reviewed articles). Use keyword variations (e.g., “copper benzoyloxide catalysis”) to capture niche applications .

Advanced Research Focus

Apply bibliometric tools (e.g., VOSviewer) to map research trends. Identify understudied areas (e.g., photochemical properties) and propose novel hypotheses using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

What experimental designs mitigate challenges in studying bis(benzoyloxy)copper’s hygroscopicity?

Advanced Research Focus

Use glovebox techniques for synthesis and handling. Characterize moisture sensitivity via dynamic vapor sorption (DVS) analysis. Pair with PXRD to detect hydrate formation. For kinetic studies, employ controlled humidity chambers and time-resolved gravimetry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.